N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Description
N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.
Properties
Molecular Formula |
C16H12FNOS2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12FNOS2/c17-12-5-7-13(8-6-12)18(11-14-3-1-9-20-14)16(19)15-4-2-10-21-15/h1-10H,11H2 |
InChI Key |
JVXGKNDCXPUIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-fluoroaniline and thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Thiophene-2-ylmethyl Group: The thiophene-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophene-2-ylmethyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE would depend on its specific application. For instance, if it is used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
- N-(4-Bromophenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
- N-(4-Methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
